6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine
Overview
Description
6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol. This compound is characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with a 4-methoxypiperidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-methoxypiperidine with a suitable pyrimidin-4-amine derivative under controlled conditions. The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted pyrimidin-4-amines.
Scientific Research Applications
6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
6-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as 4-(4-Methylpiperidin-1-yl)aniline. While both compounds share structural similarities, this compound is unique due to its pyrimidin-4-amine core and methoxy group, which can impart different chemical and biological properties.
Comparison with Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline
Other substituted pyrimidin-4-amines
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Properties
IUPAC Name |
6-(4-methoxypiperidin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFUWUVTQCUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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